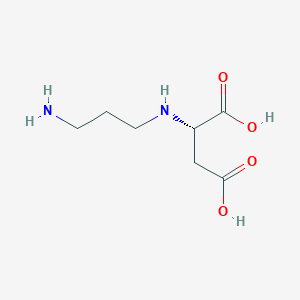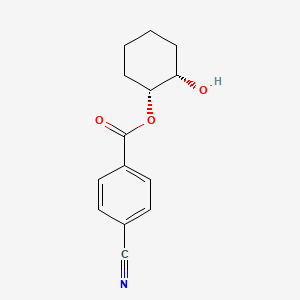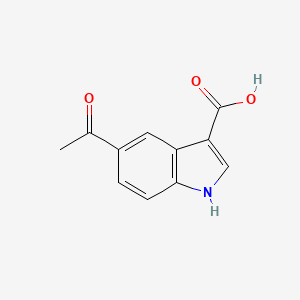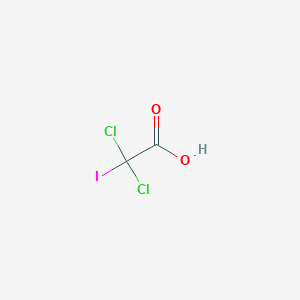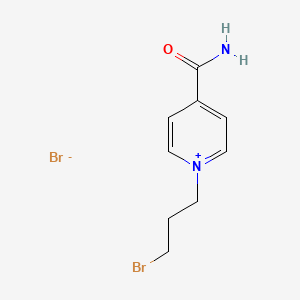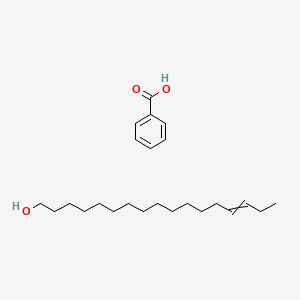
Benzoic acid--heptadec-14-en-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid–heptadec-14-en-1-ol (1/1): This compound is commonly used as a flavoring and fragrance agent in various products such as cosmetics, perfumes, and food items .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Benzoic acid–heptadec-14-en-1-ol (1/1) typically involves the esterification of 14-Heptadecen-1-ol with benzoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: : On an industrial scale, the production of Benzoic acid–heptadec-14-en-1-ol (1/1) follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and more efficient purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid–heptadec-14-en-1-ol (1/1) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield saturated alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, other nucleophiles under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Benzoic acid–heptadec-14-en-1-ol (1/1) is used as an intermediate in organic synthesis, particularly in the production of other esters and aromatic compounds .
Biology: : In biological research, this compound is used to study the effects of long-chain alcohols and esters on cellular processes and membrane dynamics .
Medicine: : While not directly used as a therapeutic agent, derivatives of this compound are explored for their potential antimicrobial and antifungal properties .
Industry: : In the industrial sector, Benzoic acid–heptadec-14-en-1-ol (1/1) is widely used in the formulation of fragrances and flavorings for cosmetics, perfumes, and food products .
Mechanism of Action
The mechanism by which Benzoic acid–heptadec-14-en-1-ol (1/1) exerts its effects involves its interaction with cellular membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The benzoate group can interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid used as a food preservative and in the synthesis of various organic compounds.
Heptadecanol: A long-chain alcohol similar to 14-Heptadecen-1-ol but without the double bond, used in cosmetics and as a lubricant.
Uniqueness: : Benzoic acid–heptadec-14-en-1-ol (1/1) is unique due to its combination of a long unsaturated carbon chain and a benzoate group. This structure imparts distinct physicochemical properties, making it particularly useful in applications requiring both hydrophobic and aromatic characteristics .
Properties
CAS No. |
194601-14-4 |
|---|---|
Molecular Formula |
C24H40O3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
benzoic acid;heptadec-14-en-1-ol |
InChI |
InChI=1S/C17H34O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;8-7(9)6-4-2-1-3-5-6/h3-4,18H,2,5-17H2,1H3;1-5H,(H,8,9) |
InChI Key |
AIKKBIKEIFLDBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






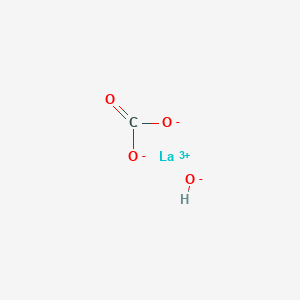
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)


![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
